molecular formula C12H13N3O2 B15377098 N-methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide

N-methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B15377098
M. Wt: 231.25 g/mol
InChI Key: YNRZAPAYPHSOIP-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide (CAS 1926992-63-3) is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This benzamide derivative is characterized by a methoxy-N-methyl amide group, also known as a Weinreb amide, and a 1H-pyrazol-1-yl substituent on the phenyl ring. The presence of the Weinreb amide functional group makes this compound a highly valuable and versatile synthon in organic synthesis, particularly for research applications in medicinal chemistry and drug discovery. It primarily serves as a key building block for the synthesis of ketones and aldehydes through nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium compounds. The pyrazole moiety is a privileged structure in pharmaceutical agents, often contributing to favorable pharmacokinetic properties and binding affinity to biological targets. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can find identifying information including the SMILES code (O=C(N(OC)C)C1=CC=CC(N2N=CC=C2)=C1) and the MDL number MFCD28165908 . Please refer to the product's Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

N-methoxy-N-methyl-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14(17-2)12(16)10-5-3-6-11(9-10)15-8-4-7-13-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRZAPAYPHSOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)N2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamides and pyrazole-containing derivatives. Key differences in substituents, synthesis, and applications are highlighted.

Structural Features
Compound Name Substituents on Benzamide Pyrazole Position Key Functional Groups Reference
N-Methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide N-methoxy-N-methyl, 3-(pyrazol-1-yl) 3-position Pyrazole, N-alkoxyalkyl Target
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl), 3-methyl N/A Hydroxyalkyl, methyl
5-Methyl-N-phenyl-2-(1H-pyrazol-1-yl)benzamide N-phenyl, 5-methyl, 2-(pyrazol-1-yl) 2-position Phenyl, methyl, pyrazole
N-(4-Acetylphenyl)benzamide (3al) N-(4-acetylphenyl) N/A Acetylphenyl
2-Chloro-4-fluoro-N-(pyridazinyl-aminoethyl)benzamide 2-chloro-4-fluoro, pyridazinyl-aminoethyl N/A Halogens, pyridazine

Key Observations :

  • The target compound’s N-methoxy-N-methyl group distinguishes it from hydroxyalkyl (e.g., ) or aryl (e.g., ) substituents.
  • The pyrazole at the 3-position contrasts with derivatives where pyrazole is at the 2-position (e.g., ) or absent (e.g., ).

Comparison :

  • The target compound’s N-methoxy-N-methyl group may require milder reaction conditions compared to hydroxyalkyl or aryl substituents.
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) $^1$H NMR Features (δ, ppm) Solubility Trends Reference
This compound Not reported Expected: Pyrazole H (~7.5–8.5), N–CH3 (~3.3) Likely polar due to N-alkoxyalkyl Target
5-Methyl-N-phenyl-2-(1H-pyrazol-1-yl)benzamide 168–170 Pyrazole H: 7.8–8.0, N–Ph: 7.3–7.5 Moderate (aromatic groups)
N-(4-Cyanophenyl)benzamide (3am) 168–170 Aromatic H: 7.5–8.0, CN: 10.64 (s, 1H) Low (cyano group)

Insights :

  • The N-methoxy-N-methyl group likely improves solubility in polar solvents compared to halogenated (e.g., ) or cyano-containing analogs (e.g., ).
  • Pyrazole protons in the target compound would resonate similarly to those in .

Q & A

Q. What are the common synthetic routes for N-methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide, and how are intermediates purified?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Amide Coupling : Reacting 3-(1H-pyrazol-1-yl)benzoic acid with N-methoxy-N-methylamine using coupling agents like EDCI/HOBt.
  • Pyrazole Introduction : Cyclocondensation of hydrazine derivatives with diketones or alkynes under reflux conditions .
  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:10) achieves >85% purity, as validated by NMR and HR-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole CH at δ 6.50–6.76 ppm) and carbonyl signals (δ ~165 ppm) .
  • HR-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 294.1237) and fragmentation patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1668 cm⁻¹) and pyrazole ring vibrations (~1553 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software is used for refinement?

Methodological Answer:

  • Data Collection : High-resolution single-crystal diffraction (e.g., SHELX programs) resolves bond angles and torsional strain in the benzamide-pyrazole system .
  • Refinement Challenges : Anisotropic displacement parameters for methoxy groups require iterative refinement using SHELXL. WinGX or ORTEP visualizes thermal ellipsoids and validates hydrogen bonding .
  • Example : A related compound, N-(5-methoxyphenyl)benzamide, showed a dihedral angle of 12.3° between aromatic rings, confirmed via SHELXTL .

Q. How to design SAR studies to optimize bioactivity while minimizing off-target effects?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance metabolic stability .
  • Assay Design : Test inhibitory activity against kinase targets (e.g., EGFR) using competitive binding assays (IC₅₀ values) .
  • Data Analysis : Compare analogs (see Table 1) to identify critical substituents.

Q. Table 1: SAR of Pyrazole-Benzamide Analogs

Substituent (Position)Bioactivity (IC₅₀, μM)Selectivity Ratio (Target/Off-Target)
-OCH₃ (3-)0.4512:1
-CF₃ (3-)0.2818:1
-Cl (4-)1.105:1
Adapted from studies on structurally related compounds

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, anti-inflammatory activity in RAW264.7 macrophages may differ due to LPS stimulation protocols .
  • Structural Confounders : Compare logP values; a -CF₃ substituent increases lipophilicity (logP = 2.8) versus -OCH₃ (logP = 1.9), altering membrane permeability .
  • Statistical Validation : Use ANOVA to assess significance (p<0.05) across triplicate experiments .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Ruthenium or cobalt catalysts enhance C-H activation efficiency (e.g., 75% yield with [Ru(MesCO₂)₂(p-cymene)]) .
  • Solvent Optimization : Toluene at 120°C improves coupling reactions versus DMF due to reduced side-product formation .
  • Process Monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments .

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